
Lanthanumtitaniumoxid (La2Ti2O7)
Übersicht
Beschreibung
Lanthanum titanium oxide (La2Ti2O7) is a compound with a perovskite-like layered structure. It is known for its high curie temperature (Tc = 1461 °C) and excellent piezoelectric, electro-optic, and nonlinear optical properties . This compound is used in various high-temperature applications, including sensors and electronic devices.
Wissenschaftliche Forschungsanwendungen
Lanthanum titanium oxide has a wide range of scientific research applications:
High-Temperature Sensors: Due to its high curie temperature and linearity of temperature vs.
Piezoelectric Devices: Its excellent piezoelectric properties make it suitable for use in piezoelectric vibrators and transducers.
Optical Applications: Lanthanum titanium oxide is used in the production of multi-layer films, anti-reflection films, and optical filters.
Photocatalysis: The compound has been evaluated as a photocatalyst for the degradation of organic pollutants.
Wirkmechanismus
Target of Action
Lanthanum titanium oxide (La2Ti2O7) is a compound with a perovskite-like layered structure . Its primary targets are high-temperature environments, where it serves as a sensor material . It is also used in UV photodetectors .
Mode of Action
La2Ti2O7 interacts with its targets through its unique physical properties. It has a high curie temperature (Tc = 1461 °C) and exhibits linearity of temperature vs. electrical resistance . This allows it to accurately measure high temperatures in various applications such as aerospace, nuclear, automobile, and other engineering industries . In the presence of UV illumination at 390 nm, it shows a sharp photocurrent response .
Pharmacokinetics
It is a material used in high-temperature sensors and UV photodetectors .
Result of Action
The primary result of La2Ti2O7’s action is its ability to accurately measure high temperatures and detect UV light. Its high curie temperature and linearity of temperature vs. electrical resistance make it an excellent material for high-temperature sensors . Furthermore, it can serve as a UV photodetector due to its sharp photocurrent response in the presence of UV illumination .
Action Environment
The action of La2Ti2O7 is influenced by environmental factors such as temperature and light. Its effectiveness as a high-temperature sensor is due to its high curie temperature and the linearity of temperature vs. electrical resistance . Its ability to function as a UV photodetector is influenced by the presence of UV illumination .
Vorbereitungsmethoden
Lanthanum titanium oxide can be synthesized using several methods:
Solid-State Reaction: This method involves mixing lanthanum oxide (La2O3) and titanium dioxide (TiO2) powders, followed by calcination at 1250 °C for 2 hours.
Solvothermal Method: In this method, lanthanum nitrate (La(NO3)3·6H2O) is dissolved in ethanol and stirred.
Analyse Chemischer Reaktionen
Lanthanum titanium oxide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Lanthanum titanium oxide can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions: Reagents such as lanthanum oxide and titanium dioxide are commonly used in the synthesis of lanthanum titanium oxide.
Vergleich Mit ähnlichen Verbindungen
Lanthanum titanium oxide can be compared with other similar compounds, such as:
Lanthanum Aluminate (LaAlO3): Known for its high dielectric constant and use in capacitors.
Lanthanum Zirconate (La2Zr2O7): Used in thermal barrier coatings due to its high thermal stability.
Lithium Lanthanum Titanate (LixLa(2−x)/3TiO3): Widely used in solid-state lithium-ion batteries due to its high ionic conductivity.
Lanthanum titanium oxide stands out due to its high curie temperature and excellent piezoelectric properties, making it particularly suitable for high-temperature applications .
Eigenschaften
IUPAC Name |
lanthanum(3+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.7O.2Ti/q2*+3;7*-2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNRMQXBWOXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923319 | |
| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-47-9 | |
| Record name | Lanthanum titanium oxide (La2Ti2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum titanium oxide (La2Ti2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum dititanium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the doping of Fe and Cr into the La2Ti2O7 structure affect its electronic properties and contribute to the observed improvement in photocatalytic activity?
A1: Synchrotron X-ray absorption spectroscopy revealed that the incorporated Fe and Cr ions directly substitute Ti atoms within the La2Ti2O7 lattice. [] This strategic substitution significantly impacts the material's electronic structure. The presence of Fe and Cr near Ti atoms facilitates electron transfer processes and modifies the local electronic environment of nearby oxygen atoms. These changes ultimately lead to a reduced band gap energy, making the material more responsive to visible light and thus enhancing its photocatalytic activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
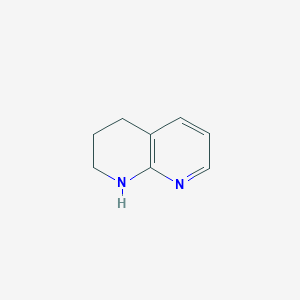

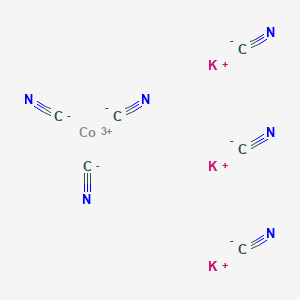

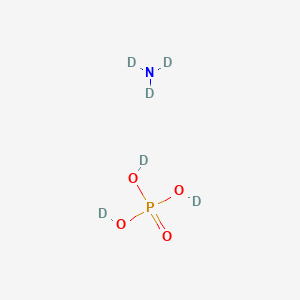

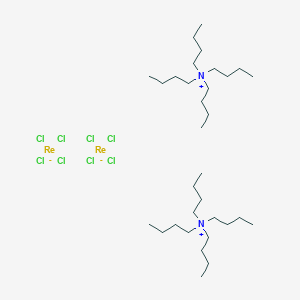
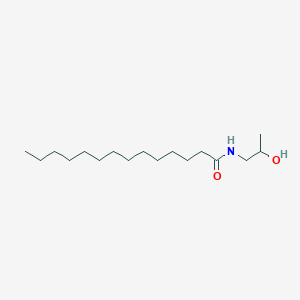
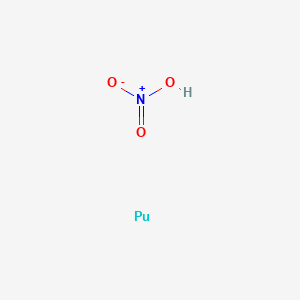
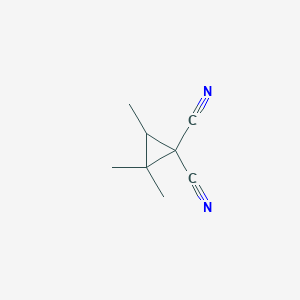
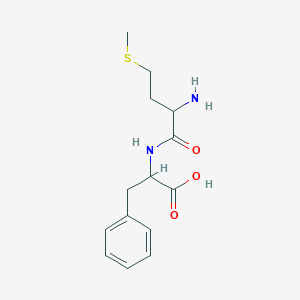
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)
